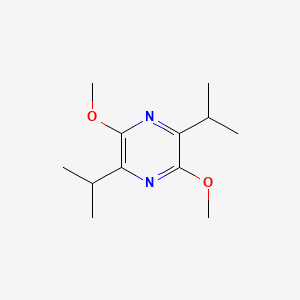
N-(2-Methoxyphenyl)cyclohexanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)cyclohexanimine is a chemical compound that belongs to the class of arylcyclohexylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a cyclohexanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)cyclohexanimine can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts. This method is favored for its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and electrophiles are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)cyclohexanimine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets, such as the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, the compound can modulate glutamatergic transmission, which is crucial for various neurological processes. Additionally, it may interact with other receptors and transporters, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Methoxetamine: An analogue with similar structural features but different pharmacological properties.
3-Methoxyphencyclidine: Another related compound with distinct effects on the NMDA receptor.
Cyclohexanamine: Shares the cyclohexane moiety but lacks the methoxyphenyl group
Uniqueness
N-(2-Methoxyphenyl)cyclohexanimine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact selectively with certain receptors makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
52481-40-0 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)cyclohexanimine |
InChI |
InChI=1S/C13H17NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-10H,2-4,7-8H2,1H3 |
Clave InChI |
CIIAZHSUBNXNLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


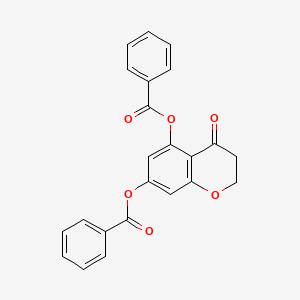
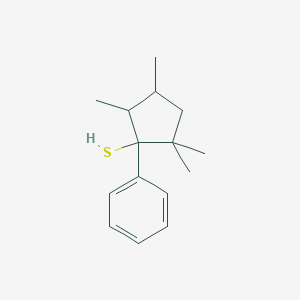
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
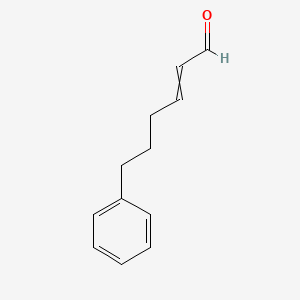

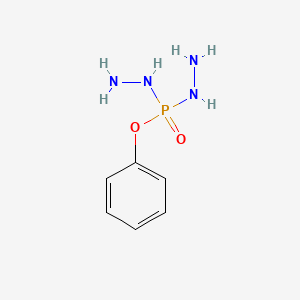
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
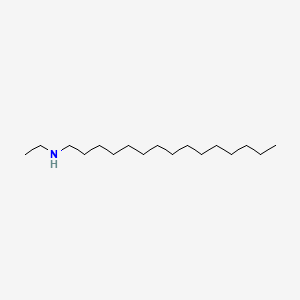
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
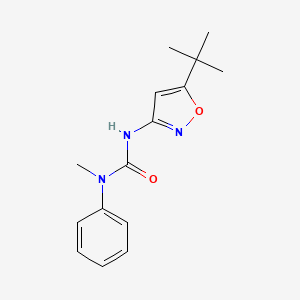
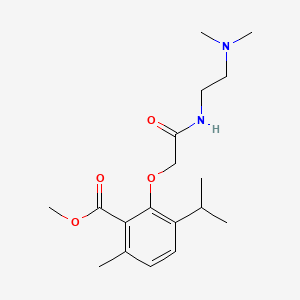
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
